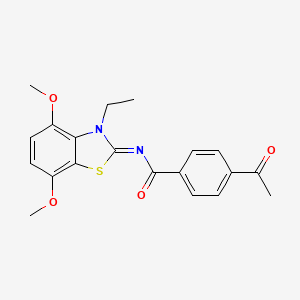

![molecular formula C10H7ClFN3O2 B2596244 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 957489-37-1](/img/structure/B2596244.png)

1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

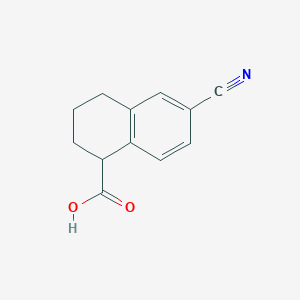

The compound “1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a nitro group at the 4-position and a 2-chloro-4-fluorobenzyl group at the 1-position .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The nitro group could be introduced through a nitration reaction, and the 2-chloro-4-fluorobenzyl group could be attached through a nucleophilic substitution reaction .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The nitro group is a strong electron-withdrawing group, which would contribute to the polarity of the molecule. The 2-chloro-4-fluorobenzyl group is an aromatic ring, which could participate in π-π stacking interactions .

Chemical Reactions Analysis

As an organic compound containing a nitro group and an aromatic ring, this molecule could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, and the aromatic ring could undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitro group and the aromatic ring would likely make the compound relatively stable. The compound is likely to be solid at room temperature .

Aplicaciones Científicas De Investigación

Antiviral Research

The indole scaffold, which is structurally similar to the pyrazole ring in our compound of interest, has been found to possess significant antiviral properties . Derivatives of indole have shown inhibitory activity against influenza A and other viruses. By analogy, the pyrazole compound could be synthesized into derivatives that might interact with viral proteins or enzymes, potentially leading to new antiviral medications.

Anti-inflammatory Applications

Indole derivatives, which share a common aromatic structure with our compound, have been reported to exhibit anti-inflammatory activities . This suggests that the pyrazole compound could be modified to enhance its binding affinity to inflammatory mediators, offering a pathway to develop new anti-inflammatory drugs.

Anticancer Potential

The structural framework of indole is known for its anticancer activity, and by extension, the pyrazole compound could be explored for its potential to inhibit cancer cell growth . Research could focus on its ability to target specific cancer cell lines and its efficacy in combination with other chemotherapeutic agents.

Antimicrobial Properties

Research has indicated that indole derivatives can have potent antimicrobial effects . The pyrazole compound could be investigated for its effectiveness against a range of bacterial strains, possibly leading to the development of new antibiotics.

Antitubercular Activity

Compounds derived from pyridine and indole have been studied for their antitubercular activity . Given the structural similarities, the pyrazole compound could be synthesized into derivatives to test against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Enzyme Inhibition

The pyrazole compound could serve as a scaffold for creating enzyme inhibitors. Indole derivatives have been used to develop inhibitors for enzymes like cholinesterases, which are targets in Alzheimer’s disease treatment . Similar strategies could be applied to the pyrazole compound to explore its potential in treating neurological disorders.

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c11-10-3-8(12)2-1-7(10)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVKSQXOAYWOJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

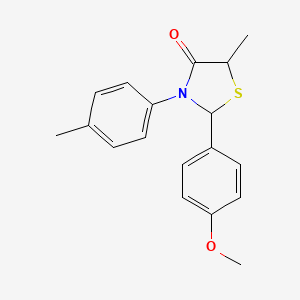

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea](/img/structure/B2596175.png)

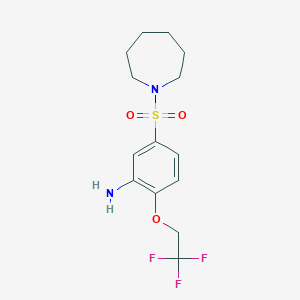

![N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2596176.png)

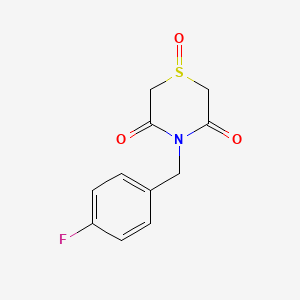

![6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2596178.png)

![1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2596179.png)

![1-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2596180.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2596182.png)